

Spectroscopic Characterization of 5-Methoxypyrazin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxypyrazin-2-amine

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxypyrazin-2-amine** (CAS No: 54013-07-9), a key heterocyclic compound with applications in medicinal chemistry and materials science.^{[1][2]} Due to the limited availability of public experimental spectra, this document combines reported data with predicted spectroscopic values and analysis based on structurally related pyrazine derivatives. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule. Methodologies for data acquisition and interpretation are also discussed to provide a practical framework for researchers.

Introduction: The Significance of 5-Methoxypyrazin-2-amine

5-Methoxypyrazin-2-amine, with the molecular formula $C_5H_7N_3O$ and a molecular weight of 125.13 g/mol, belongs to the pyrazine family of heterocyclic compounds.^{[1][3]} Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The strategic placement of the methoxy and amine groups on the pyrazine ring imparts specific electronic and steric properties, making it a valuable building block in drug discovery.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized **5-Methoxypyrazin-2-amine**. This guide serves as a detailed reference for its spectroscopic signature.

Molecular Structure and Properties:

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O	[1]
Molecular Weight	125.13 g/mol	[1][3]
CAS Number	54013-07-9	[1][2]
IUPAC Name	5-methoxypyrazin-2-amine	[1]
SMILES	<chem>COC1=NC=C(N=C1)N</chem>	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for **5-Methoxypyrazin-2-amine** is not widely published, we can predict the ¹H and ¹³C NMR spectra based on the analysis of similar pyrazine and pyridine derivatives.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **5-Methoxypyrazin-2-amine** is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazine ring, the protons of the methoxy group, and the protons of the amine group.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	7.5 - 7.7	Singlet	1H
H-6	7.9 - 8.1	Singlet	1H
-OCH ₃	3.8 - 4.0	Singlet	3H
-NH ₂	6.0 - 6.5	Broad Singlet	2H

Causality of Chemical Shifts:

- Aromatic Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system, which deshields the ring protons, causing them to appear at a relatively high chemical shift. The H-6 proton is expected to be slightly downfield from the H-3 proton due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the methoxy group.
- Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen atom and are expected to appear as a sharp singlet in the upfield region.
- Amine Protons (-NH₂): The chemical shift of the amine protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	155 - 160
C-3	125 - 130
C-5	148 - 153
C-6	130 - 135
-OCH ₃	54 - 58

Causality of Chemical Shifts:

- Ring Carbons: The carbon atoms attached to the electronegative nitrogen and oxygen atoms (C-2 and C-5) are expected to be the most deshielded and appear at the highest chemical shifts. The remaining ring carbons (C-3 and C-6) will appear at intermediate chemical shifts.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.

Experimental Protocol for NMR Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of high-purity **5-Methoxypyrazin-2-amine**.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

Instrument Parameters (300-500 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: ~220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.

Data Processing:

- Apply Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak.
- Integrate the signals in the ^1H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **5-Methoxypyrazin-2-amine** is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3400-3250	Medium, Two bands
C-H Stretch (Aromatic)	3100-3000	Medium to Weak
C-H Stretch (Aliphatic, -OCH ₃)	2950-2850	Medium
C=N, C=C Stretch (Pyrazine Ring)	1600-1450	Medium to Strong
N-H Bend (Amine)	1650-1580	Medium
C-O Stretch (Methoxy)	1250-1020	Strong

Interpretation of Key Bands:

- **N-H Stretch:** The presence of a primary amine (-NH₂) will give rise to two distinct stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
- **C-O Stretch:** A strong absorption band in the 1250-1020 cm⁻¹ region is characteristic of the C-O stretching vibration of the methoxy group.
- **Pyrazine Ring Vibrations:** The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **5-Methoxypyrazin-2-amine** sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

In a typical electron ionization (EI) mass spectrum, **5-Methoxypyrazin-2-amine** is expected to show a prominent molecular ion peak (M^+) at m/z 125. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the nature of the substituents.

A patent describing the synthesis of **5-Methoxypyrazin-2-amine** reported an LC-MS (ES+) analysis showing an m/z of 126 ($[\text{M}+\text{H}]^+$), which corresponds to the protonated molecule.[\[2\]](#)

Predicted Fragmentation Pattern (EI):

- m/z 125 (M^+): Molecular ion.
- m/z 110: Loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group.
- m/z 96: Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) or successive loss of CH_3 and NH .
- m/z 82: Loss of a propenyl radical ($\bullet\text{C}_3\text{H}_3$).

Experimental Protocol for MS Acquisition

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS).

Sample Introduction:

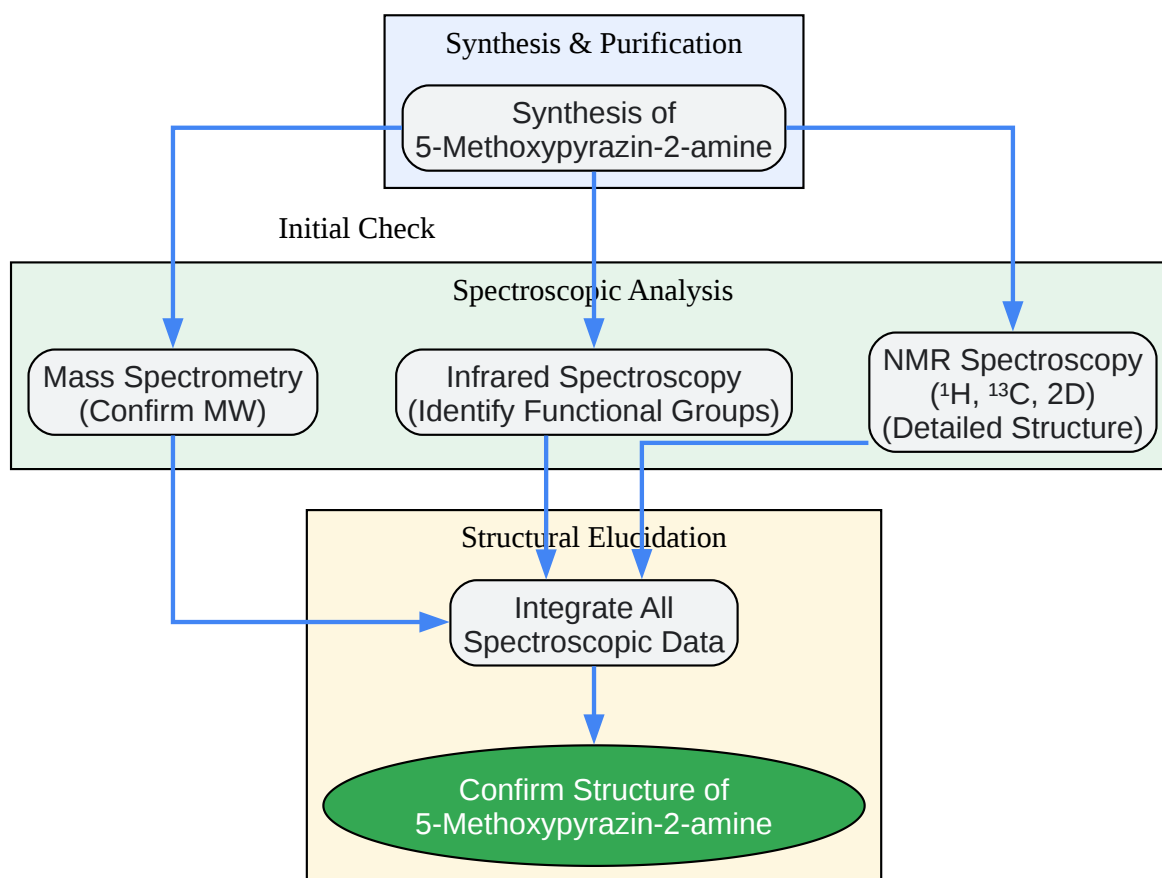
- LC-MS: The sample, dissolved in a suitable solvent, is introduced through a liquid chromatograph.
- GC-MS: A dilute solution of the sample is injected into a gas chromatograph.

Data Acquisition Parameters:

- Ionization Mode: ESI positive or negative, or EI.
- Mass Range: A range that encompasses the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive structural elucidation of **5-Methoxypyrazin-2-amine**.



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Caption: Workflow for the spectroscopic characterization of **5-Methoxypyrazin-2-amine**.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for **5-Methoxypyrazin-2-amine**. By combining reported mass spectrometry data with predicted NMR and IR spectra, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The presented information facilitates the unambiguous identification and characterization of this important heterocyclic compound, ensuring the integrity and reproducibility of scientific research.

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